molecular formula C9H8N2O5 B7823388 Methyl 4-(aminocarbonyl)-2-nitrobenzoate CAS No. 20132-75-6

Methyl 4-(aminocarbonyl)-2-nitrobenzoate

Cat. No.: B7823388
CAS No.: 20132-75-6
M. Wt: 224.17 g/mol
InChI Key: OYZKIZQJLPADLO-UHFFFAOYSA-N
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Description

Methyl 4-(Aminocarbonyl)-2-nitrobenzoate is a chemical compound with the CAS Registry Number 20132-75-6 . Its molecular formula is C9H8N2O5, and it has a molecular weight of 224.17 g/mol . Calculated properties suggest a density of approximately 1.42 g/cm³ . This compound is for research use only. While specific applications for this exact compound are not detailed in the available sources, related 2-nitrobenzoate structures are known to be used in biochemical research and organic synthesis. For instance, other nitrobenzoate derivatives are utilized in spectroscopic assays, such as the quantification of hydrogen sulfide, where they react to form colored products detectable by spectrophotometry . The presence of both an aminocarbonyl (carbamoyl) group and a nitro group on the aromatic ring makes it a potential intermediate for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological interest, such as benzimidazole derivatives . Researchers are advised to handle this compound with appropriate safety precautions.

Properties

IUPAC Name

methyl 4-carbamoyl-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O5/c1-16-9(13)6-3-2-5(8(10)12)4-7(6)11(14)15/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZKIZQJLPADLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173952
Record name Methyl 4-(aminocarbonyl)-2-nitrobenzoate
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Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20132-75-6
Record name Methyl 4-(aminocarbonyl)-2-nitrobenzoate
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Record name Methyl 4-(aminocarbonyl)-2-nitrobenzoate
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Record name Methyl 4-(aminocarbonyl)-2-nitrobenzoate
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Record name Methyl 4-(aminocarbonyl)-2-nitrobenzoate
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Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Methyl 4-(aminocarbonyl)-2-nitrobenzoate has been investigated for its potential role as an anticancer agent. Studies have shown that derivatives of nitrobenzoates can act as prodrugs, which are converted into active forms that exhibit cytotoxic effects on cancer cells. For instance, certain nitrobenzamide derivatives have demonstrated selective toxicity under hypoxic conditions, making them suitable for targeting solid tumors that often exhibit low oxygen levels .

1.2 Enzyme Inhibition
Research indicates that this compound can serve as a scaffold for developing enzyme inhibitors. For example, modifications of the nitrobenzoate structure have been linked to the inhibition of specific kinases involved in cancer progression, such as Raf kinase . The ability to synthesize analogs with varied functional groups allows for the optimization of inhibitory activity against these targets.

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of this compound typically involves several steps, including nitration and subsequent acylation reactions. A common method includes the reaction of 4-nitrobenzoic acid with methylamine followed by carbonylation processes to yield the desired compound . The efficiency of these synthetic routes is crucial for producing derivatives that can be tested for biological activity.

2.2 Case Study: Synthesis Optimization
A recent study optimized the synthesis process by utilizing microwave-assisted techniques, which significantly reduced reaction times and improved yields compared to traditional heating methods. This approach not only enhances efficiency but also minimizes the formation of by-products, making it a promising avenue for large-scale production .

Biological Studies

3.1 Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for its application in drug development. Studies have shown that modifications to the nitro group can influence the compound's metabolic stability and bioavailability . Toxicological assessments are also critical, especially given the potential for nitro compounds to undergo reduction reactions leading to reactive intermediates.

3.2 In Vivo Studies
In vivo studies involving animal models have demonstrated the efficacy of this compound derivatives in reducing tumor sizes and improving survival rates in treated subjects compared to control groups . These findings support further exploration into clinical applications and formulations.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityActs as a prodrug with selective cytotoxicity under hypoxic conditionsEffective against various cancer cell lines
Enzyme InhibitionScaffold for developing kinase inhibitorsSelective inhibition observed in preclinical models
Synthetic MethodologiesMicrowave-assisted synthesis improves yield and reduces reaction timeYields increased by up to 30% with microwave methods
PharmacokineticsModifications affect metabolic stabilityEnhanced bioavailability noted with specific analogs
In Vivo StudiesDemonstrated efficacy in animal modelsSignificant reduction in tumor size observed

Mechanism of Action

The mechanism by which Methyl 4-(aminocarbonyl)-2-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key Compounds for Comparison:

Methyl 2-nitrobenzoate (M2NB)

  • Structure : Nitro group at the ortho position.
  • Properties : Strong electron-withdrawing nitro group directs electrophilic substitution to the meta position. Higher thermal stability compared to methyl benzoate derivatives with electron-donating groups .
  • Applications : Used as a precursor in dye synthesis and polymer stabilizers.

Methyl 4-amino-2-nitrobenzoate (CAS: 619-17-0) Structure: Amino (-NH₂) at para, nitro at ortho. Properties: The amino group (electron-donating) competes with the nitro group’s electron-withdrawing effects, leading to reduced ring deactivation. Increased solubility in polar solvents due to hydrogen bonding .

Bifenox (Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate) Structure: 2,4-Dichlorophenoxy and nitro substituents. Properties: The dichlorophenoxy group enhances lipophilicity, making it effective as a herbicide. Nitro group stabilizes the molecule against hydrolysis . Applications: Commercial herbicide targeting broadleaf weeds.

Methyl 4-methylsulfonyl-2-nitrobenzoate Structure: Methylsulfonyl (-SO₂CH₃) at para, nitro at ortho. Properties: Sulfonyl group is strongly electron-withdrawing, further deactivating the ring.

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS: 334952-07-7)

  • Structure : Methoxy-oxoethyl at para, nitro at meta.
  • Properties : Soluble in DMSO and chloroform. The meta-nitro group reduces steric hindrance compared to ortho-substituted analogs .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight Solubility Key Applications
Methyl 4-(aminocarbonyl)-2-nitrobenzoate -CONH₂ (para), -NO₂ (ortho) 224.18 (calc.) Limited data Pharmaceutical intermediates
Methyl 2-nitrobenzoate (M2NB) -NO₂ (ortho) 181.15 Ethanol, acetone Dye synthesis
Bifenox -O-(2,4-Cl₂C₆H₃) (para), -NO₂ (ortho) 342.14 Low water solubility Herbicide
Methyl 4-methylsulfonyl-2-nitrobenzoate -SO₂CH₃ (para), -NO₂ (ortho) 259.23 DMSO, methanol Crystallography studies
Methyl 4-amino-2-nitrobenzoate -NH₂ (para), -NO₂ (ortho) 196.15 Polar solvents Intermediate in amine synthesis

Research Findings

  • Electronic Effects: The ortho-nitro group in this compound strongly deactivates the aromatic ring, making it less reactive toward electrophilic substitution compared to analogs like Methyl 4-amino-2-nitrobenzoate, where the amino group partially offsets this deactivation .
  • Synthetic Challenges: Introduction of both nitro and aminocarbonyl groups requires sequential protection/deprotection steps, as seen in related compounds (e.g., reduction of nitro to amine followed by acetylation) .

Biological Activity

Methyl 4-(aminocarbonyl)-2-nitrobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Molecular Formula : C10_{10}H10_{10}N2_{2}O4_{4}
  • Molecular Weight : Approximately 226.20 g/mol
  • Functional Groups : Includes an amino group, a nitro group, and an ester group.

These functional groups contribute to the compound's reactivity and biological interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the compound may inhibit certain enzymes or receptors involved in disease processes. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects in cancer cells .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study examining the cytotoxic effects of various nitro compounds on cancer cell lines, this compound was found to significantly reduce cell viability in multiple cancer types, including breast and lung cancers. The compound exhibited an IC50_{50} value indicating potent activity against these cell lines .
  • Mechanisms in Cancer Treatment :
    • The compound's ability to induce apoptosis in cancer cells has been linked to its structural features. The amino group plays a crucial role in enhancing the interaction with target proteins involved in cell cycle regulation and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that explore how modifications to its structure affect its potency and selectivity:

Compound VariationBiological ActivityNotes
This compoundHigh anticancer activityStrong cytotoxic effects on MCF-7 and H1299 cells
Methyl 4-(nitrobenzoate)Moderate activityLacks amino group, reducing interaction with targets
Methyl 4-(carbamoyl)benzoateLow activityAbsence of nitro group diminishes reactivity

These findings suggest that both the nitro and amino groups are critical for enhancing the compound's biological efficacy.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments, saponification dominates, while acidic conditions favor ester cleavage.

Conditions and Outcomes:

ConditionReagentsProductNotes
Basic HydrolysisNaOH/H₂O, reflux4-(Aminocarbonyl)-2-nitrobenzoic acidComplete conversion at 80°C
Acidic HydrolysisHCl/H₂O, reflux4-(Aminocarbonyl)-2-nitrobenzoic acidSlower kinetics compared to basic

The amide group remains intact under mild hydrolysis conditions but may hydrolyze to a carboxylic acid under prolonged exposure to strong acids or bases.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants. This transformation is critical for generating intermediates in medicinal chemistry.

Reduction Pathways:

MethodReagentsProductSelectivity
Catalytic HydrogenationH₂, Pd/C, ethanolMethyl 4-(aminocarbonyl)-2-aminobenzoateFull reduction at 50 psi H₂
Chemical ReductionSnCl₂/HClMethyl 4-(aminocarbonyl)-2-aminobenzoateRequires acidic conditions

The nitro group’s reduction follows a stepwise mechanism, with intermediates such as nitroso and hydroxylamine observed in kinetic studies .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro and amide groups deactivate the aromatic ring, directing incoming electrophiles to meta and para positions relative to existing substituents.

Example Reactions:

  • Nitration : Further nitration occurs under mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding a dinitro derivative.

  • Sulfonation : Requires oleum (fuming H₂SO₄) at 100°C, producing sulfonated products at low yields.

The nitro group’s strong meta-directing effect often results in mixtures of isomers, complicating purification.

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitution reactions, particularly with amines or alcohols, under catalytic conditions.

Key Reactions:

NucleophileConditionsProductYield (%)
AmmoniaMeOH, 25°C4-(Aminocarbonyl)-2-nitrobenzamide75–80
Methanol (transesterification)H₂SO₄, refluxMethyl ester derivatives60–65

The amide group typically resists nucleophilic attack under these conditions due to its resonance stabilization .

Coupling Reactions

The amide group can engage in hydrogen-bond-directed coupling reactions, particularly in the presence of metal catalysts.

Example:

  • Suzuki Coupling : Using Pd(PPh₃)₄, aryl boronic acids couple at the ortho position to the amide group, yielding biaryl derivatives.

Mechanistic Insights

  • Stepwise vs. Concerted Pathways : Reactions involving nucleophilic attack (e.g., aminolysis) proceed via a zwitterionic tetrahedral intermediate, as evidenced by Brønsted plots with biphasic slopes (β ≈ 0.3–1.0) .

  • Kinetics : Rate constants (k) for hydrolysis and reduction correlate with the electronic effects of substituents, following Hammett linear free-energy relationships .

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-(aminocarbonyl)-2-nitrobenzoate, and how can reaction conditions be optimized?

Answer:
A common approach involves the nitration of methyl 4-(aminocarbonyl)benzoate derivatives, followed by purification via recrystallization. Key steps include:

  • Nitration Optimization : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to prevent over-nitration. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) .
  • Coupling Reactions : Introduce the aminocarbonyl group via amidation of methyl 2-nitro-4-carboxybenzoate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Yield Improvement : Adjust stoichiometry (1.2:1 molar ratio of carbodiimide to carboxylic acid) and purge solvents with inert gas to minimize hydrolysis .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:
Use a combination of analytical techniques:

  • HPLC : C18 column with UV detection at 254 nm; retention time ~8.2 min in acetonitrile/water (70:30) .
  • FT-IR : Confirm functional groups: ν(C=O) at 1720 cm⁻¹ (ester), 1675 cm⁻¹ (amide), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • NMR : ¹H NMR (DMSO-d₆): δ 8.45 (d, J=2.1 Hz, H-3), 8.20 (dd, J=8.5, 2.1 Hz, H-5), 7.95 (d, J=8.5 Hz, H-6), 3.90 (s, OCH₃) .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Calculations : Use B3LYP/6-311++G(d,p) basis set to model the electron-deficient aromatic ring. The nitro group at C-2 creates a meta-directing effect, while the aminocarbonyl at C-4 enhances electrophilicity at C-5 and C-6 .
  • Molecular Electrostatic Potential (MEP) : Identify regions of high electron density (amide group) and low density (nitro group) to predict sites for nucleophilic attack .
  • Transition State Analysis : Simulate intermediates using Gaussian 09 to assess activation energy for SNAr mechanisms .

Advanced: How does the crystal packing of this compound influence its stability under thermal stress?

Answer:

  • Single-Crystal X-ray Diffraction : Orthorhombic crystal system (space group Pna2₁) with strong intermolecular hydrogen bonds between amide N-H and nitro O atoms (d = 2.89 Å). This network stabilizes the structure up to 180°C .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 185°C correlates with disruption of H-bonding. Pre-purge samples with N₂ to avoid oxidative degradation .

Basic: What are the storage recommendations to prevent decomposition of this compound?

Answer:

  • Temperature : Store at 2–8°C in amber vials to block UV-induced nitro group degradation .
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the ester group; equilibrium moisture content <5% .
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH, H₂O); use anhydrous DCM or acetonitrile for long-term storage .

Advanced: How can isotopic labeling (e.g., ¹⁵N) be applied to study the metabolic fate of this compound in biological systems?

Answer:

  • Synthesis of ¹⁵N-Labeled Analog : Replace natural abundance nitro precursors with Na¹⁵NO₂ in the nitration step. Confirm incorporation via LC-MS (m/z +1 for ¹⁵N) .
  • Tracing Metabolites : Administer labeled compound to in vitro hepatocyte models. Use HRMS to identify metabolites (e.g., reduced nitro to amine or hydroxylamine derivatives) .

Basic: What spectroscopic techniques are critical for analyzing electronic transitions in this compound?

Answer:

  • UV-Vis Spectroscopy : λmax at 320 nm (π→π* transition of nitro group) in ethanol. Molar absorptivity ε = 12,500 L·mol⁻¹·cm⁻¹ .
  • Fluorescence Quenching : Monitor emission at 410 nm (excitation 320 nm) to study interactions with electron-rich biomolecules .

Advanced: What strategies mitigate conflicting data in solubility measurements of this compound across different solvents?

Answer:

  • Standardized Protocols : Use shake-flask method with equilibration at 25°C for 24 hrs. Centrifuge at 10,000 rpm to remove undissolved particles .
  • Contradiction Resolution : Discrepancies in DMSO solubility (~45 mg/mL vs. 32 mg/mL) may arise from residual water. Pre-dry solvents over molecular sieves and validate via Karl Fischer titration .

Advanced: How does the steric and electronic interplay between substituents affect the hydrolysis kinetics of this compound?

Answer:

  • Kinetic Studies : Pseudo-first-order hydrolysis in pH 7.4 buffer shows t₁/₂ = 48 hrs. The electron-withdrawing nitro group accelerates ester hydrolysis, while the amide group sterically hinders nucleophilic attack .
  • Hammett Analysis : σpara values for -NO₂ (+1.27) and -CONH₂ (-0.28) indicate competing electronic effects .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Avoid combustion due to nitro group .
  • Waste Disposal : Collect in halogen-resistant containers for incineration at licensed facilities .

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